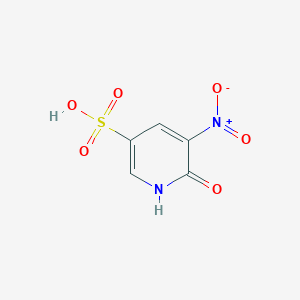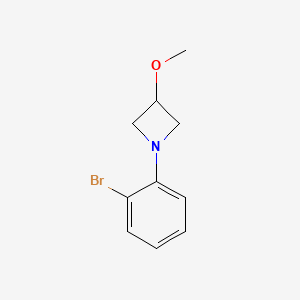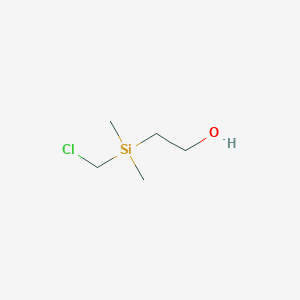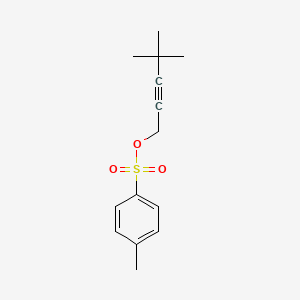
5-nitro-6-oxo-1H-pyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-6-oxo-1H-pyridine-3-sulfonic acid is a heterocyclic compound that contains a pyridine ring substituted with nitro, oxo, and sulfonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid typically involves a multi-step process starting from 3-nitropyridine. The key steps include:
Oxidation: Conversion of the pyridine ring to include an oxo group.
Sulfonation: Introduction of the sulfonic acid group.
A common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine. Further reactions lead to the formation of 5-nitropyridine-2-sulfonic acid, which can be converted to this compound through additional steps .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-6-oxo-1H-pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) can be employed.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-6-oxo-1H-pyridine-3-sulfonic acid.
Aplicaciones Científicas De Investigación
5-nitro-6-oxo-1H-pyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .
Comparación Con Compuestos Similares
Similar Compounds
3-nitropyridine: A precursor in the synthesis of 5-nitro-6-oxo-1H-pyridine-3-sulfonic acid.
5-nitropyridine-2-sulfonic acid: An intermediate in the synthesis process.
4-substituted-3-nitropyridines: Compounds with similar structures but different substitution patterns.
Uniqueness
This compound is unique due to the presence of both nitro and sulfonic acid groups on the pyridine ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H4N2O6S |
|---|---|
Peso molecular |
220.16 g/mol |
Nombre IUPAC |
5-nitro-6-oxo-1H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4N2O6S/c8-5-4(7(9)10)1-3(2-6-5)14(11,12)13/h1-2H,(H,6,8)(H,11,12,13) |
Clave InChI |
FLKXLKXMQGXNRI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC=C1S(=O)(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)





![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)




